Home > Products > Screening Compounds P75690 > 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4618906
CAS Number:
Molecular Formula: C17H21N5OS
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes for [, , ]triazolo[3,4-b][1,3,4]thiadiazoles are described in the literature, often involving the cyclization of appropriate precursors.

  • A common approach is the condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with various carboxylic acids in the presence of phosphorus oxychloride (POCl3) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. This method offers versatility in introducing substituents at different positions of the triazolothiadiazole scaffold.
  • Another method utilizes carbon disulfide (CS2) and potassium hydroxide (KOH) to form potassium dithiocarbazate intermediates, which are then cyclized to yield the desired compounds [ [], [], [], [] ].
  • Microwave-assisted synthesis has also been employed for the preparation of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles, leading to reduced reaction times and improved yields [ [], [] ].
Molecular Structure Analysis

The molecular structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles has been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The planar nature of the fused triazolothiadiazole ring system is frequently reported [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The presence of various substituents on the rings can influence the conformation and intermolecular interactions within the crystal lattice, affecting their physical and biological properties.

Mechanism of Action

The mechanism of action for [, , ]triazolo[3,4-b][1,3,4]thiadiazoles varies depending on the specific compound and its biological target. Studies have shown that these compounds can act as:

  • Cyclooxygenase (COX) inhibitors: Some derivatives exhibit selectivity towards COX-2 targets, indicating potential anti-inflammatory activity [ [], [] ].
  • Antibacterial agents: Several studies have investigated the antibacterial activity of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles against various Gram-positive and Gram-negative bacterial strains [ [], [], [], [], [], [], [] ].
  • Antifungal agents: These compounds have also shown promising antifungal activity against various fungal species [ [], [], [], [], [], [] ].
Physical and Chemical Properties Analysis

The physical and chemical properties of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles depend on the nature and position of substituents on the ring system. These properties can influence their solubility, melting point, boiling point, and other physicochemical characteristics, which ultimately affect their pharmaceutical potential.

Applications

The diverse biological activities of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles have led to their exploration in various scientific applications:

  • Pharmaceuticals: These compounds are investigated for their potential as anti-inflammatory, analgesic, antitumor, antibacterial, antifungal, antiviral, and anticonvulsant agents [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].
  • Agrochemicals: The antifungal and herbicidal properties of some derivatives make them attractive candidates for developing new agrochemicals [ [], [] ].
Future Directions

Future research directions for [, , ]triazolo[3,4-b][1,3,4]thiadiazoles include:

    3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound is a 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative investigated for its weak intermolecular interactions and in vitro cyclooxygenase (COX) activity []. It exhibits selectivity toward COX-2 targets over COX-1 [].
    • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, differing in the substituents at the 3 and 6 positions.

    6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound is another 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative studied alongside compound 1 for its intermolecular interactions and COX activity []. It also shows selectivity for COX-2 over COX-1 [].
    • Relevance: Similar to compound 1, this compound also shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with variations in the substituents at the 3 and 6 positions.

    3-Methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

    • Compound Description: This series of compounds represents a general structure where R denotes various substituents at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core []. These compounds are synthesized and characterized for their potential biological activity [].
    • Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The variable R-group in the 6-position allows for exploring different substituents' effects on biological activity.

    1-(5-Acetyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

    • Compound Description: This compound, also referred to as IFT_247, is a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine []. It demonstrates dose-dependent analgesic effects without involving the opioid system and is classified as a low-toxicity substance [].
    • Compound Description: This triazolo-thiadiazole derivative exhibits significant anti-inflammatory activity compared to the standard drug naproxen, with reduced ulcerogenic potential [].

    • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the potential for anti-inflammatory activity within this class of compounds.

    6-(2,4-Dichlorophenyl)-3-[(naphthalene-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (3c)

    • Compound Description: This compound also demonstrates substantial anti-inflammatory activity, similar to compound 5 []. It also shows reduced ulcerogenic potential and has been evaluated for hepatotoxicity and histopathological characteristics [].
    • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the potential for anti-inflammatory activity within this class of compounds.

    Compound Description: This series of compounds represents variations of 6-substituted aryl groups on a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold linked to a 4'-methylquinolinyl-2-oxymethyl substituent at the 3-position. These were synthesized using microwave irradiation, demonstrating the efficiency of this technique in their preparation [].

    Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The variable 6-aryl substituents in this series provide insights into structure-activity relationships within this class.

    Compound Description: This compound features two 4-methyl-1,2,3-thiadiazol-5-yl groups attached to the 3,6-positions of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core. Its structure was confirmed by X-ray crystallography, revealing a planar conformation with intermolecular hydrogen bonding and weak intramolecular interactions [].

    Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the structural diversity possible within this class by introducing different substituents.

    Compound Description: This compound, bearing a trichloromethyl group at the 6-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold, was structurally characterized by X-ray crystallography, revealing short intermolecular S···N contacts and π–π interactions in its crystal packing [].

    Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the role of substituents in influencing intermolecular interactions and crystal packing arrangements.

    3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

    • Compound Description: This triazolothiadiazin compound, characterized by X-ray crystallography, exhibits intramolecular C—H⋯O hydrogen bonding, a twist-boat conformation of the thiadiazine ring, and intermolecular interactions contributing to its crystal structure [].

    3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    • Compound Description: This compound, designed as part of a series exploring triazolothiadiazoles with NSAID-like moieties and cytotoxic activity, was structurally characterized using X-ray powder diffraction and density functional theory calculations [].
    • Relevance: Sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound highlights the application of structural studies in understanding the properties and potential biological activities of this class.

    3, 6-disubstituted-1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazoles (5a-j)

    • Compound Description: This series of compounds, synthesized via condensation reactions, features various substituents at the 3 and 6 positions of the triazolo-thiadiazole core []. These compounds were evaluated for their antifungal and antioxidant activities. Notably, compounds with a hydroxyphenyl ring at the 6th position showed potent antifungal activity against Candida albicans and Aspergillus niger, while all compounds demonstrated moderate to good antioxidant properties [].

    6-Aryl-3-(4-isopropylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a-5j)

    • Compound Description: These compounds were synthesized in a four-step procedure, employing environmentally friendly conditions where possible, and characterized using spectroscopic techniques []. Evaluation of their in vitro antimicrobial activity against various bacterial and fungal strains revealed that compounds 5a, 5c, 5h, and 5i exhibited notable efficacy compared to the reference standards [].
    • Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This research emphasizes the potential of this class of compounds as antimicrobial agents.

    Cationic and mesoionic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: Two different synthetic approaches were employed to synthesize these derivatives, utilizing 4-amino-2,4-dihydro-2-methyl-5-(methylthio)-3H-1,2,4-triazol-3-thione (1) as the starting material []. These methods involved the preparation of arylidene derivatives and iminophosphoranes, which were further reacted to yield the target cationic and mesoionic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives [].
    • Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the diverse chemical modifications possible within this class of compounds.

    6-(2,4-Dichlorophenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

    • Compound Description: X-ray crystallographic studies revealed the presence of intermolecular π–π stacking interactions that contribute to the stabilization of this compound's crystal structure [].

    3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16F2N4S) (1)

    • Compound Description: This novel cytotoxic agent was synthesized and characterized using spectroscopic techniques, including infrared, proton nuclear magnetic resonance, and mass spectrometry, as well as elemental analysis []. Its crystal structure, determined using synchrotron X-ray powder diffraction data, revealed insights into its three-dimensional structure [].
    • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the potential of this class of compounds as cytotoxic agents.

    3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16ClFN4S) (2)

    • Compound Description: This novel compound, identified as another potential cytotoxic agent, was synthesized and characterized using spectroscopic and analytical techniques []. Its crystal structure, determined by synchrotron X-ray powder diffraction, revealed its isostructural relationship with compound 16 [].
    • Relevance: Sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound reinforces the potential for cytotoxic activity within this class of compounds and highlights the importance of structural studies.

    6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CPNT)

    • Compound Description: This water-insoluble drug was encapsulated in biodegradable chitosan nanoparticles to enhance its bioavailability []. The study demonstrated successful encapsulation, achieving a maximum encapsulation efficiency of 75% with a 1:10 drug-to-polymer ratio, and demonstrated enhanced anticancer activity in C6 cell lines compared to the non-encapsulated drug [].
    • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This research highlights the potential for improving the bioavailability and therapeutic efficacy of this class of compounds through nanoformulations.

    2,5-Bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl]pyridines (2)

    • Compound Description: This series of compounds incorporates two 1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole units linked to a central pyridine ring at the 2- and 5-positions. The study focused on their synthesis and evaluation of fungicidal activity against Cerospora beticola sacc [].
    • Compound Description: This compound, encompassing a triazolothiadiazole core and an azetidin-2-one moiety, was synthesized and assessed for its antibacterial and antifungal activities [].
    • Relevance: While not an exact structural match, this compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, illustrating the potential for diverse biological activities within this class of compounds and motivating further exploration of related structures.
    • Compound Description: This series of compounds features a pyrazinyl substituent at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core []. These compounds were synthesized and characterized to investigate their antibacterial and antifungal properties []. The results demonstrated good antibacterial activity against the tested bacterial strains, particularly against Streptococcus pneumonia. In contrast, they showed selective antifungal activity against some fungal species, but not against Trychophyton species [].
    • Relevance: Sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this series highlights the importance of substituent modifications in modulating the biological activities of these compounds.

    3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: Synthesized as part of a study focused on developing inhibitors of p38 mitogen-activated protein kinase (MAPK), this compound's three-dimensional structure, determined through X-ray crystallography, was used to develop a pharmacophore model for in silico screening of potential MAPK inhibitors [].
    • Relevance: Sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound highlights the potential for this chemical class in medicinal chemistry, particularly in targeting specific enzymes involved in various biological processes.
    • Compound Description: This series features a central thiophene ring substituted at the 2,5-positions by two (3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole units []. Their synthesis and evaluation for antibacterial and antifungal activities were the focus of the study. Promising antibacterial effects against S. aureus, E. coli, and B. subtilis were observed, with compounds 2b, 2c, 2d, 2m, 2n, and 2o displaying notable potency. Additionally, antifungal activity screening revealed that compounds 2b, 2c, and 2d exhibited significant inhibition against Cerospora beticola sacc [].
  • Bis[(3-benzyloxyphenyl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole derivatives (3)

    • Compound Description: This series of compounds, characterized by the presence of two (3-benzyloxyphenyl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole units, were synthesized and evaluated for their antibacterial activities []. Preliminary results indicated that most compounds in this series showed efficacy against S. aureus, E. coli, and B. subtilis [].

    3-Benzyl-6-trichloromethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound, characterized by a benzyl group at the 3-position and a trichloromethyl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, was synthesized and its structure confirmed by X-ray diffraction analysis []. The crystal structure revealed the presence of S···N and π-π stacking interactions contributing to the three-dimensional network of the compound [].
    • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This example further highlights the structural diversity possible within this class of compounds by introducing different substituents at various positions.
    • Compound Description: This series, prepared through a multistep synthesis involving 5-methylisoxazole-3-carboxylic acid, thiocarbohydrazide, and substituted 3-(2-bromoacetyl)coumarins, introduces a coumarin moiety to the triazolo-thiadiazine scaffold []. The compounds were characterized using various spectroscopic techniques, confirming their structures [].

Properties

Product Name

6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H21N5OS/c1-13-7-3-4-8-14(13)23-12-16-20-22-15(18-19-17(22)24-16)11-21-9-5-2-6-10-21/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

OOBZNOBBXOTKIU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4CCCCC4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.